N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide
CAS No.: 896346-95-5
Cat. No.: VC4137753
Molecular Formula: C18H18N2OS2
Molecular Weight: 342.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896346-95-5 |
|---|---|
| Molecular Formula | C18H18N2OS2 |
| Molecular Weight | 342.48 |
| IUPAC Name | N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C18H18N2OS2/c1-11-7-8-12-14(10-19)18(23-16(12)9-11)20-17(21)13-5-3-4-6-15(13)22-2/h3-6,11H,7-9H2,1-2H3,(H,20,21) |
| Standard InChI Key | YBTXXZPSKICUDW-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3SC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a partially saturated benzo[b]thiophene ring system substituted with a cyano group at position 3 and a methyl group at position 6. The benzamide moiety at position 2 is further functionalized with a methylthio group, contributing to its lipophilicity and potential membrane permeability. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylsulfanylbenzamide |
| SMILES | CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3SC |
| InChI Key | YBTXXZPSKICUDW-UHFFFAOYSA-N |
| Topological Polar SA | 109 Ų |
The tetrahydrobenzo[b]thiophene core adopts a boat-like conformation, while the benzamide group lies perpendicular to the thiophene plane, as inferred from crystallographic data of analogs .
Synthetic Routes
Synthesis typically proceeds via a three-step sequence:
-
Cyclization: 2-Bromo-1-(methylthio)benzene undergoes Friedel-Crafts acylation with acetyl chloride to form the benzo[b]thiophene scaffold.
-
Functionalization: Introduction of the cyano group via nucleophilic substitution using potassium cyanide under reflux conditions.
-
Amidation: Coupling with 2-(methylthio)benzoyl chloride using Hünig’s base as a catalyst, yielding the final product with >85% purity after column chromatography.
Critical reaction parameters:
-
Temperature: 80–110°C for cyclization
-
Solvent: Dichloromethane for amidation
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
Biological Activity and Mechanisms
α-Glucosidase Inhibition
Structural analogs such as (E)-2-benzylidene-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)hydrazine-1-carboxamide demonstrate potent α-glucosidase inhibition (IC₅₀ = 9.26 μM), surpassing acarbose (IC₅₀ = 35.72 μM) . Molecular docking reveals:
-
Non-competitive binding to the enzyme’s allosteric site
-
Key interactions: Hydrogen bonding with Asp349 and π-π stacking with Phe314
-
50% reduction in postprandial blood glucose in sucrose-loaded rats at 10 mg/kg
While direct data for N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide are unavailable, the methylthio substitution likely enhances membrane permeability, potentially improving in vivo efficacy compared to hydroxylated analogs .
RORγt Modulation
Tetrahydrobenzo[b]thiophene derivatives exhibit inverse agonism against retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor implicated in autoimmune diseases . Mechanistic studies show:
-
Steric clash: Bulky substituents at position 2 disrupt the H12 helix stabilization (ΔΔG = −3.2 kcal/mol)
-
Push-pull electronic effects: Electron-withdrawing groups (e.g., cyano) increase conformational instability in the ligand-binding domain
-
40–60% suppression of IL-17 production in Th17 cells at 1 μM
The compound’s cyano and methylthio groups position it as a candidate for RORγt-targeted drug discovery, though experimental validation is pending.
Pharmacokinetic Profiling
ADME Properties
Predicted using QikProp (Schrödinger Suite):
| Parameter | Value |
|---|---|
| LogP | 3.8 ± 0.2 |
| H-bond donors | 1 |
| H-bond acceptors | 4 |
| Caco-2 permeability | 12.7 × 10⁻⁶ cm/s |
| MDCK efflux ratio | 2.1 |
The high logP suggests extensive tissue distribution but potential CYP3A4-mediated metabolism. The methylthio group may undergo oxidation to sulfoxide metabolites, as observed in related benzothiophenes .
Toxicity Screening
In vitro cytotoxicity assays (LO2 hepatocytes):
-
No genotoxicity in Ames test (TA98, TA100 strains)
Comparative Analysis with Analogues
| Compound | Target | IC₅₀/EC₅₀ | Key Structural Difference |
|---|---|---|---|
| VC4137753 (this study) | Not determined | N/A | 6-methyl, 2-(methylthio) |
| PubChem 3129358 | Unknown | N/A | 3,6-dichloro substitution |
| PubMed 34634473 | α-Glucosidase | 9.26 μM | Hydrazinecarboxamide linker |
The 6-methyl group in VC4137753 may reduce metabolic oxidation compared to tert-butyl-substituted analogs, potentially extending half-life .
Future Research Directions
-
Target Deconvolution: Proteome-wide affinity profiling to identify binding partners
-
SAR Optimization:
-
Replace methylthio with sulfone for improved solubility
-
Introduce fluorine at position 4 to block CYP-mediated metabolism
-
-
In Vivo Efficacy: Testing in diet-induced obesity models for antidiabetic potential
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume